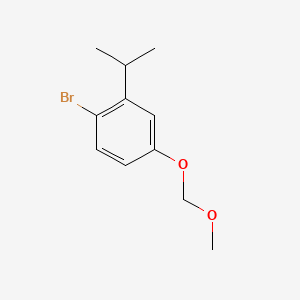
Methyl (2s,3s)-2-hydroxy-3-methylpentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2S,3S)-2-hydroxy-3-methylpentanoate is a chiral ester compound with significant importance in organic chemistry and various industrial applications. This compound is known for its unique stereochemistry, which makes it a valuable intermediate in the synthesis of various biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl (2S,3S)-2-hydroxy-3-methylpentanoate can be synthesized through several methods. One common approach involves the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum. This method is environmentally friendly and suitable for industrial-scale production .
Industrial Production Methods
The industrial production of this compound often involves the use of engineered bacteria containing carbonyl reductase and glucose dehydrogenase. These bacteria catalyze the reduction of 2-chloro-β-ketoesters to produce the desired compound with high yield and substrate universality .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2S,3S)-2-hydroxy-3-methylpentanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for transforming the compound into different derivatives with specific properties.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve the use of sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be carried out using halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions include various chiral alcohols, ketones, and substituted esters, which are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals .
Applications De Recherche Scientifique
Methyl (2S,3S)-2-hydroxy-3-methylpentanoate has numerous applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.
Medicine: It is a precursor in the synthesis of various drugs and therapeutic agents.
Industry: The compound is employed in the production of fine chemicals and as a reagent in various industrial processes
Mécanisme D'action
The mechanism of action of methyl (2S,3S)-2-hydroxy-3-methylpentanoate involves its interaction with specific enzymes and molecular targets. The compound can act as an allosteric modulator, binding to enzymes and altering their activity. This modulation affects various metabolic pathways, including amino acid metabolism, lipid metabolism, and energy metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydroxy-3-methyl-2-pentanone: This compound has a similar structure but different stereochemistry, leading to distinct biological activities.
2-Methyl-L-isoleucine: An isomer of L-leucine, this compound shares structural similarities with methyl (2S,3S)-2-hydroxy-3-methylpentanoate.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
56577-28-7 |
|---|---|
Formule moléculaire |
C7H14O3 |
Poids moléculaire |
146.18 g/mol |
Nom IUPAC |
methyl (2S,3S)-2-hydroxy-3-methylpentanoate |
InChI |
InChI=1S/C7H14O3/c1-4-5(2)6(8)7(9)10-3/h5-6,8H,4H2,1-3H3/t5-,6-/m0/s1 |
Clé InChI |
OQXGUAUSWWFHOM-WDSKDSINSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)OC)O |
SMILES canonique |
CCC(C)C(C(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(6-(2-[2-(4-Fluorophenyl)-4-(2-hydroxyphenylcarbamoyl)-5-isopropyl-3-phenylpyrrol-1-yl]ethyl)-2,2-dimethyl-[1,3]-dioxane-4-yl)acetic acid tert-butyl ester](/img/structure/B13897593.png)


![N-(3-Methyl-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridin-6-yl)acetamide](/img/structure/B13897612.png)


![[(3S)-1,4-OxaZepan-3-yl]methanol](/img/structure/B13897633.png)


![7-Bromo-3-cyclopentyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13897649.png)

![2-[5-(2-Bromopropanoyl)-2-phenylsulfanylphenyl]acetic acid](/img/structure/B13897661.png)
